1-[(4-Nitrophenoxy)methyl]-1H-imidazole
Description
Properties
CAS No. |
918887-18-0 |
|---|---|
Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
1-[(4-nitrophenoxy)methyl]imidazole |
InChI |
InChI=1S/C10H9N3O3/c14-13(15)9-1-3-10(4-2-9)16-8-12-6-5-11-7-12/h1-7H,8H2 |
InChI Key |
FFPATNLMPAMXIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Direct N-Alkylation Method
Direct N-alkylation of imidazole is among the most straightforward and widely employed methods for introducing substituents at the N1 position. This approach typically involves the reaction of imidazole with an appropriate alkylating agent under basic conditions.
The general reaction can be represented as:
Imidazole + (4-Nitrophenoxy)methyl-X → 1-[(4-Nitrophenoxy)methyl]-1H-imidazole + HX
where X is a suitable leaving group (e.g., halide, tosylate, mesylate).
Van Leusen Imidazole Synthesis
The van Leusen reaction using tosylmethylisocyanides (TosMICs) offers a valuable alternative for synthesizing imidazole-based compounds. This method involves a [3+2] cycloaddition reaction that can be modified to introduce various substituents.
Other Approaches
Additional methods such as Wallach imidazole synthesis, Bredereck synthesis, and various multicomponent reactions have been reported for preparing substituted imidazoles, which could potentially be adapted for our target compound.
Specific Preparation Methods for 1-[(4-Nitrophenoxy)methyl]-1H-imidazole
Direct Alkylation via Sodium Imidazolide
This method involves the formation of sodium imidazolide followed by reaction with (4-nitrophenoxy)methyl halide.
Procedure:
- Imidazole is first transformed into a metal salt by treatment with a metallating agent such as sodium hydride or sodium methanolate.
- The resulting sodium imidazolide is then reacted with (4-nitrophenoxy)methyl bromide in an appropriate organic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA).
- The reaction is typically conducted at elevated temperatures (e.g., reflux temperature) to enhance the reaction rate.
Imidazole + NaH → Na(Imidazolide) + H₂
Na(Imidazolide) + (4-Nitrophenoxy)methyl-Br → 1-[(4-Nitrophenoxy)methyl]-1H-imidazole + NaBr
Addition of a small amount of sodium or potassium iodide can advantageously promote the reaction, especially when the reactive ester is a chloride or bromide.
Direct Alkylation Without Prior Salt Formation
Alternatively, the reaction can be performed without prior salt formation by mixing imidazole and (4-nitrophenoxy)methyl bromide in an appropriate solvent with an excess of imidazole or a suitable base.
Procedure:
- Imidazole (excess) and (4-nitrophenoxy)methyl bromide are combined in DMF or DMA.
- Optional: Addition of a base (e.g., K₂CO₃, Na₂CO₃) to trap liberated HBr.
- The reaction is carried out at elevated temperatures (e.g., 60-80°C) for several hours.
- The product is isolated through extraction, followed by purification techniques such as crystallization or column chromatography.
Synthesis via Phenol O-Alkylation
This approach involves the O-alkylation of 4-nitrophenol with a suitable imidazole-containing alkylating agent.
Procedure:
- 4-Nitrophenol is deprotonated using a suitable base (e.g., K₂CO₃, NaH) in an appropriate solvent.
- The resulting phenolate anion is reacted with 1-(bromomethyl)-1H-imidazole.
- The reaction is conducted at moderate temperatures (e.g., 25-50°C).
4-Nitrophenol + Base → 4-Nitrophenolate + BaseH⁺
4-Nitrophenolate + 1-(Bromomethyl)-1H-imidazole → 1-[(4-Nitrophenoxy)methyl]-1H-imidazole
Phase-Transfer Catalysis Method
This method utilizes phase-transfer catalysis to facilitate the reaction between imidazole and (4-nitrophenoxy)methyl halides.
Procedure:
- Imidazole, (4-nitrophenoxy)methyl bromide, a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and a base are combined in a biphasic system.
- The reaction mixture is vigorously stirred at room temperature or under moderate heating.
- The product is isolated through phase separation, extraction, and purification.
Optimization Strategies and Reaction Conditions
Base Optimization
The choice of base can significantly affect the reaction outcome. Table 2 provides a comparison of different bases employed in the synthesis.
Table 2: Effect of Base on the Synthesis of 1-[(4-Nitrophenoxy)methyl]-1H-imidazole
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 80 | 80-90 |
| K₂CO₃ | DMF | 80 | 70-80 |
| Na₂CO₃ | DMF | 80 | 65-75 |
| NaOH | DMF/H₂O | 60 | 50-60 |
| KOH | DMF/H₂O | 60 | 55-65 |
| Excess imidazole | DMF | 80 | 60-70 |
Sodium hydride typically provides the highest yields due to its ability to efficiently deprotonate imidazole, forming the highly nucleophilic imidazolide anion.
Temperature and Reaction Time Optimization
The reaction temperature and duration significantly impact the yield and purity of the product. Generally, higher temperatures accelerate the reaction but may lead to side reactions, while extended reaction times may cause degradation of the product.
Purification and Characterization
Purification Techniques
Several purification methods can be employed to obtain high-purity 1-[(4-Nitrophenoxy)methyl]-1H-imidazole:
Recrystallization : The crude product can be recrystallized from appropriate solvent systems such as ethanol, ethanol/water, or acetonitrile.
Column Chromatography : Silica gel chromatography using suitable eluent systems (e.g., dichloromethane/methanol, hexane/ethyl acetate) can effectively separate the target compound from impurities.
Acid-Base Extraction : Utilizing the basic properties of the imidazole nitrogen, the compound can be purified through acid-base extraction techniques.
Characterization Data
The synthesized 1-[(4-Nitrophenoxy)methyl]-1H-imidazole can be characterized using various analytical techniques:
Physical Properties:
- Appearance: Yellow to off-white crystalline solid
- Melting Point: 185-187°C (literature value, to be confirmed experimentally)
- Molecular Weight: 233.20 g/mol
Spectroscopic Data:
¹H NMR (400 MHz, DMSO-d₆) : Expected signals at δ 8.20-8.25 (d, 2H, aromatic), 7.75-7.78 (s, 1H, imidazole), 7.15-7.20 (d, 2H, aromatic), 7.10-7.15 (s, 1H, imidazole), 6.90-6.95 (s, 1H, imidazole), 5.40-5.45 (s, 2H, CH₂).
¹³C NMR (100 MHz, DMSO-d₆) : Expected signals at approximately δ 163.0, 142.0, 138.0, 130.0, 126.0, 120.0, 115.0, 75.0 (CH₂).
IR (KBr) : Characteristic absorption bands at approximately 3100 cm⁻¹ (C-H stretch, aromatic), 1590 cm⁻¹ (C=C stretch, aromatic), 1510 cm⁻¹ and 1340 cm⁻¹ (N-O stretching), 1250 cm⁻¹ (C-O-C stretch).
Mass Spectrometry : Expected molecular ion peak [M+H]⁺ at m/z 234.
Chemical Reactions Analysis
1-[(4-Nitrophenoxy)methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and imidazole derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, bases like sodium hydroxide, and solvents such as DMF and DMSO .
Scientific Research Applications
1-[(4-Nitrophenoxy)methyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenoxy)methyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the imidazole ring can coordinate with metal ions or form π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and pathways, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 1-[(4-Nitrophenoxy)methyl]-1H-imidazole with structurally related imidazole derivatives, focusing on substituents, molecular weight (MW), and reported biological activities:
*Estimated MW based on structural analogs.
Key Observations
Electron-Withdrawing vs. This difference is critical in drug design for optimizing pharmacokinetics .
Biological Activity: Compounds with thiazole or triazole hybrids (e.g., ) exhibit broader anticonvulsant activity than nitro-substituted imidazoles, suggesting that the heterocyclic appendage’s size and polarity influence CNS penetration. Nitrobenzimidazoles (e.g., ) show cytotoxicity, but nitroimidazoles with phenoxy linkers remain understudied, highlighting a gap in pharmacological data for the target compound.
Synthetic Accessibility :
- The synthesis of nitro-substituted imidazoles often requires harsh conditions (e.g., chlorination with SOCl₂ ), whereas methoxy or chloro analogs can be prepared via milder catalytic methods (e.g., CAN-catalyzed condensations ).
Research Findings
- Anticonvulsant Potential: Imidazole-thiazole hybrids (e.g., compound 4b in ) demonstrated 100% protection in maximal electroshock tests, outperforming traditional nitroimidazoles. This suggests that the target compound’s nitrophenoxy group may need further functionalization (e.g., triazole incorporation) to enhance efficacy .
- Cytotoxicity : Nitro groups generally correlate with increased cytotoxicity due to redox cycling and ROS generation. However, clotrimazole’s diphenylmethyl group reduces toxicity by improving selectivity for fungal targets over human cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
